2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide is an organic compound that features a chlorophenoxy group and a quinolin-8-yloxy group linked by an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of 2-(quinolin-8-yloxy)ethylamine: This involves the reaction of quinolin-8-ol with ethylene oxide, followed by reduction with a suitable reducing agent.
Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 2-(quinolin-8-yloxy)ethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Employed in studying the interactions of small molecules with biological macromolecules.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy and quinolin-8-yloxy groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(quinolin-8-ylimino)methyl-phenol
- 2-(4-chlorophenoxy)-2-methylpropanoic acid
- 2-(quinolin-8-yloxy)ethylamine
Uniqueness
2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide is unique due to the presence of both chlorophenoxy and quinolin-8-yloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-quinolin-8-yloxyethyl)acetamide |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-6-8-16(9-7-15)25-13-18(23)21-11-12-24-17-5-1-3-14-4-2-10-22-19(14)17/h1-10H,11-13H2,(H,21,23) |
InChI Key |
GSXBAQOUWFITFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
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